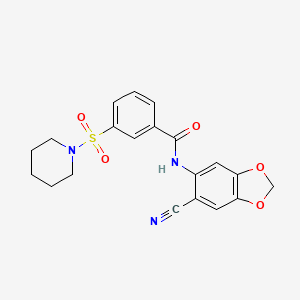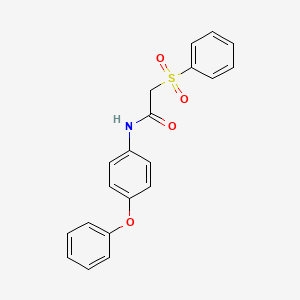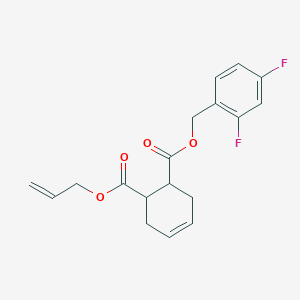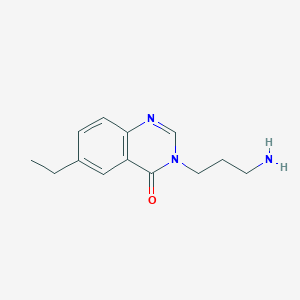
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating cardiovascular, respiratory, and nervous system functions. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and cancer.
Mécanisme D'action
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 selectively inhibits sGC by binding to the heme moiety of the enzyme, which prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various cellular functions, including smooth muscle relaxation, platelet aggregation, and gene expression. By inhibiting sGC, this compound 73-6691 reduces the levels of cGMP, which leads to vasoconstriction, platelet activation, and other physiological effects.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have various biochemical and physiological effects, depending on the target tissue and disease state. In general, this compound 73-6691 reduces the levels of cGMP, which leads to vasoconstriction, platelet activation, and other effects. This compound 73-6691 has also been found to reduce oxidative stress and inflammation in various tissues, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 is a highly selective inhibitor of sGC, which makes it a valuable tool for investigating the role of sGC in various physiological and pathological processes. However, this compound 73-6691 has some limitations in lab experiments, such as its low solubility in water and the need for high concentrations to achieve maximal inhibition of sGC. In addition, this compound 73-6691 may have off-target effects on other heme-containing enzymes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 and sGC signaling. One area of interest is the development of more potent and selective sGC inhibitors, which could have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the identification of novel targets in the NO signaling pathway, which could lead to the development of new therapies for diseases such as pulmonary hypertension and heart failure. Finally, there is a need for further studies on the safety and efficacy of this compound 73-6691 in human subjects, which could pave the way for its clinical use in the future.
Méthodes De Synthèse
The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 involves several steps, including the reaction of 6-cyano-1,3-benzodioxole with piperidine-1-sulfonyl chloride to form the corresponding sulfonyl derivative, which is then coupled with 3-amino-N-(4-methoxyphenyl)benzamide in the presence of a coupling reagent. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes. For example, this compound 73-6691 has been shown to attenuate hypoxia-induced pulmonary hypertension in animal models by increasing pulmonary vascular resistance and reducing right ventricular hypertrophy. This compound 73-6691 has also been found to improve cardiac function and reduce myocardial fibrosis in a rat model of heart failure. In addition, this compound 73-6691 has been reported to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.
Propriétés
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c21-12-15-10-18-19(28-13-27-18)11-17(15)22-20(24)14-5-4-6-16(9-14)29(25,26)23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVKQLBFFKFUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B6124853.png)
![2-[4-cyclopentyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6124857.png)
![7-(2-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124862.png)

![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)

![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6124906.png)

![1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6124915.png)
![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)
![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6124941.png)